Ziftomenib vs. Revumenib: Divergent Cardiac Safety Profiles - QTc Prolongation Risk
Ziftomenib demonstrates a favorable cardiac safety profile with no clinically significant QTc prolongation or associated drug-drug interactions, in contrast to revumenib which carries known QTc prolongation risk and CYP3A4 interaction liabilities [1][2][3]. This differentiation is critical for patient selection, particularly in older AML populations with comorbidities or those receiving concomitant medications.
| Evidence Dimension | QTc Prolongation Risk |
|---|---|
| Target Compound Data | No clinically significant QTc prolongation; no drug-drug interactions observed in combination studies [1][2] |
| Comparator Or Baseline | Revumenib (SNDX-5613): QTc prolongation reported (39.7% incidence) [3]; CYP3A4 interactions require dose adjustments [4] |
| Quantified Difference | 0% (Ziftomenib) vs 39.7% (Revumenib) QTc prolongation incidence |
| Conditions | Clinical trial safety data; Revumenib data from AUGMENT-101 and published reviews; Ziftomenib data from KOMET-001 and KOMET-007 combination studies |
Why This Matters
Avoidance of QTc prolongation and CYP3A4 interactions simplifies patient management, reduces monitoring burden, and expands the eligible patient population, directly influencing procurement and formulary decisions.
- [1] Komzifti Gains FDA Approval, Giving Kura Oncology and Kyowa Kirin a Key Strategic Win in NPM1-Mutated AML. PharmExec. 2025 Nov 14. View Source
- [2] Kura Oncology and Kyowa Kirin Report Positive Combination Data for Ziftomenib at American Society of Hematology Annual Meeting. 2024 Dec 9. View Source
- [3] 综述:靶向menin蛋白用于高危急性髓系白血病的精准治疗. 生物通. 2025 Jun 13. View Source
- [4] 目前获批的两种Menin抑制剂(revumenib和ziftomenib)在安全性方面有哪些重要区别?梅斯医学. 2026 Jan 21. View Source
